2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a hexahydroquinazolinone core. Key structural elements include:
- Sulfanyl-acetamide bridge: A thioether linkage at position 4 connects the core to an N-substituted acetamide, with a 4-isopropylphenyl group influencing lipophilicity and steric bulk.
Properties
IUPAC Name |
2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-17(2)19-7-9-20(10-8-19)27-23(30)16-32-24-21-5-3-4-6-22(21)29(25(31)28-24)15-18-11-13-26-14-12-18/h7-14,17H,3-6,15-16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYBJJQHYYEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Sulfanyl Linkage Formation: The sulfanyl group is introduced through a thiolation reaction, where a thiol reacts with a halogenated precursor.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazoline core or the pyridine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring and the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogenated compounds, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline, tetrahydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound has shown promise in several biological applications:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action may involve:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Tumor Growth : Studies have demonstrated that related compounds can inhibit the proliferation of tumor cells through various pathways.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in disease processes. For instance:
- Phospholipase A2 Inhibition : This inhibition can lead to reduced inflammation and pain in various conditions.
- Protease Inhibition : By inhibiting proteases, the compound could potentially interfere with viral replication or cancer metastasis.
Research Applications
The diverse applications of this compound can be categorized into several key areas:
Medicinal Chemistry
The unique structure of this compound makes it a candidate for drug development targeting various diseases, including cancer and inflammatory disorders.
Pharmacology
Studies on the pharmacokinetics and pharmacodynamics of this compound are essential for understanding its therapeutic potential and safety profile.
Case Studies
Several studies have explored the biological effects and mechanisms of action of related compounds:
-
Study on Cytotoxic Activity :
- Researchers evaluated the cytotoxic effects of structurally similar compounds on breast cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations.
-
Mechanistic Studies :
- Investigations into the mechanism revealed that these compounds might activate apoptotic pathways through caspase activation and mitochondrial dysfunction.
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits tumor growth |
| Enzyme Inhibition | Inhibits phospholipase A2 and proteases |
| Mechanism of Action | Activates apoptotic pathways; affects mitochondrial function |
Mechanism of Action
The mechanism of action of 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(3-Benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide ()
- Core structure: Benzothienopyrimidine (aromatic) vs. hexahydroquinazolinone (partially saturated).
- Substituents :
- Benzyl group at position 3 (electron-rich aromatic) vs. pyridin-4-ylmethyl (electron-deficient heteroaromatic).
- N-Phenyl-N-isopropyl acetamide vs. N-(4-isopropylphenyl) acetamide.
- Pyridine substitution could enhance solubility or target-specific interactions compared to benzyl.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()
- Core structure: Pyrazolone (five-membered lactam) vs. quinazolinone (six-membered bicyclic lactam).
- Substituents :
- Methylsulfanylphenyl acetamide vs. isopropylphenyl acetamide.
- Phenyl group at position 2 of pyrazolone.
- Methylsulfanyl groups may modulate redox properties compared to isopropyl’s steric effects.
Substituent Effects on Physicochemical Properties
*LogP estimates based on substituent contributions:
- Pyridine : Lowers LogP (polar).
- Isopropylphenyl : Increases LogP (hydrophobic).
- Benzyl/Methylsulfanyl : Moderate hydrophobicity.
Hydrogen Bonding and Crystallographic Insights
Biological Activity
The compound 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide , also known by its chemical structure and CAS number (not provided in the search results), has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
The molecular formula of the compound is C21H24N4O2S , with a molecular weight of 396.51 g/mol . This compound features a complex structure that includes a hexahydroquinazoline core and a pyridine moiety, which are known for their diverse biological activities.
Antimicrobial Properties
Research has shown that derivatives of pyridine and quinazoline compounds often exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains and fungi. Although specific data on this compound's antimicrobial activity is limited, its structural analogs have been reported to inhibit Gram-positive bacteria and certain fungi .
Anticancer Activity
Compounds with similar structural features have been investigated for anticancer properties. For example, quinazoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cell lines remains to be fully elucidated but warrants further investigation .
Neuroprotective Effects
The involvement of glutamatergic neurotransmission in neurological disorders suggests that compounds affecting this pathway can provide neuroprotective benefits. Research into related compounds indicates potential for modulating AMPA receptor activity, which could be relevant for conditions like epilepsy and neurodegenerative diseases .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
